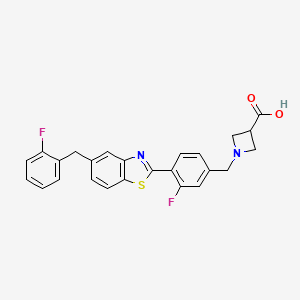
TC-SP 14
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TC-SP 14, auch bekannt als Verbindung 14, ist ein hochwirksamer und potenter Agonist des Sphingosin-1-Phosphat-Rezeptors 1 (S1P1). Er weist einen effektiven Konzentrationswert (EC50) von 0,042 Mikromolar auf, was seine starke Bindungsaffinität zum S1P1-Rezeptor zeigt. Bemerkenswert ist, dass seine Interaktion mit dem Sphingosin-1-Phosphat-Rezeptor 3 (S1P3) minimal ist, wie ein EC50-Wert von 3,47 Mikromolar belegt .
Wissenschaftliche Forschungsanwendungen
TC-SP 14 has significant scientific research applications, including:
Chemistry: Used as a tool compound to study the sphingosine-1-phosphate receptor 1 (S1P1) signaling pathway.
Biology: Employed in research to understand the role of S1P1 in various biological processes, including immune response and cell migration.
Medicine: Investigated for its potential therapeutic effects in conditions such as autoimmune diseases and inflammation.
Industry: Utilized in the development of new drugs targeting the sphingosine-1-phosphate receptor 1 (S1P1) pathway
Wirkmechanismus
Target of Action
TC-SP 14, also known as 1-(3-Fluoro-4-(5-(2-fluorobenzyl)benzo[d]thiazol-2-yl)benzyl)azetidine-3-carboxylic acid, is primarily an agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1) . S1P1 is a G-protein-coupled receptor that plays a crucial role in the immune, central nervous, and cardiovascular systems .
Mode of Action
This compound interacts with its target, S1P1, by binding to the receptor. This interaction triggers a series of intracellular events that modulate the function of the immune system . The compound has minimal activity at S1P3, another subtype of the S1P receptor .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the modulation of the S1P1 receptor. This modulation prevents certain lymphoid immune cells from being excreted into the blood and reaching the central nervous system (CNS), leading to lymphopenia . The exact downstream effects of this pathway are complex and involve a variety of cellular processes.
Pharmacokinetics
This compound is orally active and possesses acceptable pharmacokinetic characteristics . It has been shown to produce a dose-dependent reduction in circulating blood lymphocytes in animal models . .
Result of Action
The primary result of this compound’s action is a significant reduction in blood lymphocyte counts and an attenuation of a delayed type hypersensitivity (DTH) response to antigen challenge . This implies that this compound could potentially be used in conditions where immune response modulation is beneficial.
Zukünftige Richtungen
The future research directions for this compound could include further exploration of its anti-tubercular activity, investigation of other potential biological activities, and optimization of its synthesis process . Further studies could also explore its physical and chemical properties in more detail.
Biochemische Analyse
Biochemical Properties
TC-SP 14 plays a crucial role in biochemical reactions by acting as an agonist for Sphingosine-1-Phosphate Receptor 1 (S1P1). It exhibits high affinity for S1P1 with an EC50 value of 0.042 μM, while showing minimal activity at S1P3 (EC50 = 3.47 μM) . This selective interaction with S1P1 is significant as it helps in reducing blood lymphocyte counts and attenuating delayed-type hypersensitivity responses . The compound does not inhibit or induce human cytochrome P450 enzymes, is nonmutagenic, and does not significantly inhibit the hERG channel .
Cellular Effects
This compound has profound effects on various cell types and cellular processes. It significantly reduces circulating blood lymphocyte counts in a dose-dependent manner, which is consistent with its role as an S1P1 agonist . This reduction in lymphocyte counts is crucial for modulating immune responses and reducing inflammation. Additionally, this compound has been shown to reduce ear swelling in an antigen challenge model, indicating its potential in treating inflammatory conditions .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to Sphingosine-1-Phosphate Receptor 1 (S1P1), leading to receptor activation. This activation triggers downstream signaling pathways that result in the modulation of immune responses and inflammation . The compound’s selective activity towards S1P1, with minimal activity at S1P3, ensures targeted effects with reduced off-target interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability and maintains its activity over extended periods. In in vivo studies, this compound produced a dose-dependent reduction in circulating blood lymphocytes 24 hours post-dose . Additionally, it demonstrated significant reductions in ear swelling over a 10-day period in an antigen challenge model .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In Lewis rats, a dose-dependent reduction in circulating blood lymphocytes was observed, with near-maximal lymphopenia achieved at a dose of 3.0 mg/kg . In an antigen challenge model, significant reductions in ear swelling were observed at doses of 0.3 mg/kg and higher . These findings highlight the compound’s efficacy at varying dosages and its potential therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s selective activity towards S1P1 suggests its involvement in sphingolipid metabolism and signaling pathways . Detailed studies on its metabolic flux and effects on metabolite levels are required to fully understand its metabolic profile.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. Its selective activity towards S1P1 ensures targeted distribution and localization, which is crucial for its therapeutic effects . The compound’s pharmacokinetic parameters, including clearance, volume of distribution, and mean residence time, have been characterized in animal models .
Subcellular Localization
The subcellular localization of this compound is influenced by its targeting signals and post-translational modifications. The compound’s selective activity towards S1P1 ensures its localization to specific cellular compartments where it exerts its effects
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von TC-SP 14 umfasst mehrere Schritte, darunter die Bildung eines Benzothiazol-Kerns und die anschließende Funktionalisierung, um die gewünschten Agonisten-Eigenschaften zu erzielen. Die spezifischen Synthesewege und Reaktionsbedingungen sind urheberrechtlich geschützt und werden nicht im Detail veröffentlicht. Es ist bekannt, dass die Synthese eine präzise Kontrolle der Reaktionsbedingungen erfordert, um eine hohe Reinheit und Ausbeute zu gewährleisten .
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound beinhaltet die Skalierung der Laborsynthese auf ein größeres Maßstab, wobei die gleichen Reaktionsbedingungen und Reinheitsstandards eingehalten werden. Dieser Prozess beinhaltet typischerweise die Optimierung von Reaktionsparametern, Reinigungstechniken und Qualitätskontrollmaßnahmen, um Konsistenz und Reproduzierbarkeit zu gewährleisten .
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.
Substitution: Substitutionsreaktionen können verwendet werden, um verschiedene Substituenten am Benzothiazol-Kern einzuführen
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise eingesetzt.
Substitution: Verschiedene Nukleophile und Elektrophile können unter geeigneten Bedingungen verwendet werden, um Substitutionsreaktionen zu erreichen
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation oxidierte Derivate liefern, während Substitutionsreaktionen neue funktionelle Gruppen am Benzothiazol-Kern einführen können .
Wissenschaftliche Forschungsanwendungen
This compound hat bedeutende wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Als Werkzeugverbindung zur Untersuchung des Sphingosin-1-Phosphat-Rezeptor 1 (S1P1) -Signalwegs verwendet.
Biologie: In der Forschung eingesetzt, um die Rolle von S1P1 in verschiedenen biologischen Prozessen, einschließlich der Immunantwort und der Zellmigration, zu verstehen.
Medizin: Untersucht auf seine potenziellen therapeutischen Wirkungen bei Erkrankungen wie Autoimmunerkrankungen und Entzündungen.
Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf den Sphingosin-1-Phosphat-Rezeptor 1 (S1P1) -Signalweg abzielen
Wirkmechanismus
This compound entfaltet seine Wirkung durch die Bindung an den Sphingosin-1-Phosphat-Rezeptor 1 (S1P1) mit hoher Affinität. Diese Bindung aktiviert den Rezeptor, was zu nachgeschalteten Signalereignissen führt, die verschiedene Zellprozesse modulieren. Die primären molekularen Ziele und beteiligten Wege umfassen die Reduktion der Blutlymphozytenzahl und die Abschwächung der verzögerten Typ-Hypersensitivitätsreaktion auf Antigenherausforderung .
Analyse Chemischer Reaktionen
Types of Reactions
TC-SP 14 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions can be used to introduce different substituents on the benzothiazole core
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups on the benzothiazole core .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Fingolimod: Ein weiterer Sphingosin-1-Phosphat-Rezeptor-Agonist mit ähnlichen Eigenschaften, aber unterschiedlicher Rezeptorselektivität.
Siponimod: Ein selektiver Sphingosin-1-Phosphat-Rezeptor-Modulator mit unterschiedlichen pharmakokinetischen Eigenschaften.
Ozanimod: Ein Sphingosin-1-Phosphat-Rezeptor-Modulator mit einem anderen Rezeptorbindungsprofil
Einzigartigkeit von TC-SP 14
This compound ist einzigartig aufgrund seiner hohen Selektivität für den Sphingosin-1-Phosphat-Rezeptor 1 (S1P1) und minimalen Aktivität am Sphingosin-1-Phosphat-Rezeptor 3 (S1P3). Dieses Selektivitätsprofil macht es zu einem wertvollen Werkzeug für die Untersuchung der spezifischen Auswirkungen der S1P1-Aktivierung ohne signifikante Off-Target-Effekte .
Eigenschaften
IUPAC Name |
1-[[3-fluoro-4-[5-[(2-fluorophenyl)methyl]-1,3-benzothiazol-2-yl]phenyl]methyl]azetidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F2N2O2S/c26-20-4-2-1-3-17(20)9-15-6-8-23-22(11-15)28-24(32-23)19-7-5-16(10-21(19)27)12-29-13-18(14-29)25(30)31/h1-8,10-11,18H,9,12-14H2,(H,30,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXGVDIXINMAAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC(=C(C=C2)C3=NC4=C(S3)C=CC(=C4)CC5=CC=CC=C5F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F2N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does 1-(3-Fluoro-4-(5-(2-fluorobenzyl)benzo[d]thiazol-2-yl)benzyl)azetidine-3-carboxylic acid interact with S1P1 and what are the downstream effects of this interaction?
A1: The research paper focuses on the discovery and characterization of 1-(3-Fluoro-4-(5-(2-fluorobenzyl)benzo[d]thiazol-2-yl)benzyl)azetidine-3-carboxylic acid as a potent and selective agonist of S1P1 []. While the exact binding mechanism is not elaborated upon in the provided abstract, it is stated that the compound exhibits minimal activity at the closely related S1P3 receptor. This selectivity is a crucial aspect of drug development, as it can potentially minimize off-target effects.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1h-Pyrazolo[4,3-c]isoquinoline-3-carboxamide,4,5-dihydro-1-methyl-n-(6-methyl-2-pyridinyl)-5-oxo-](/img/structure/B582554.png)
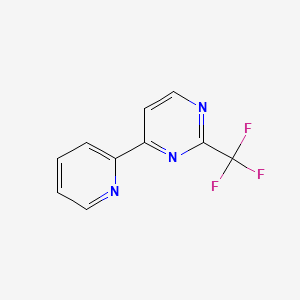


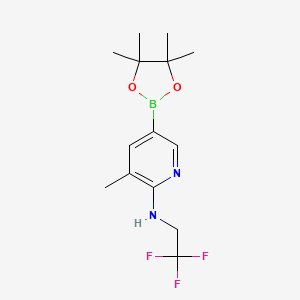
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbonitrile](/img/structure/B582564.png)

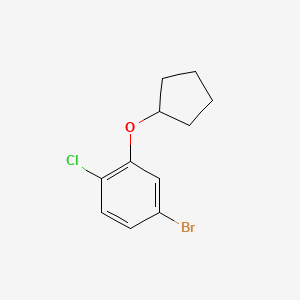
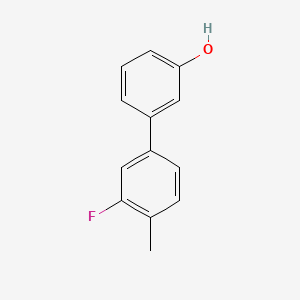
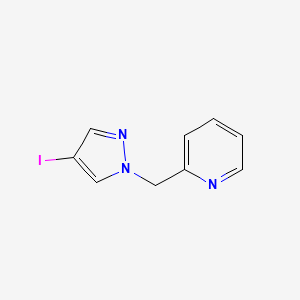
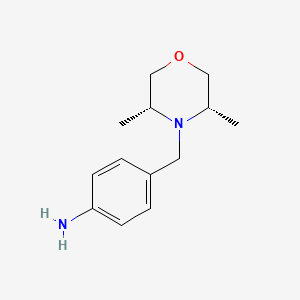
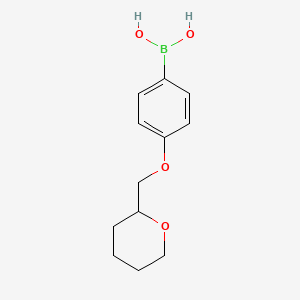
![7-Hydroxy-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B582575.png)

